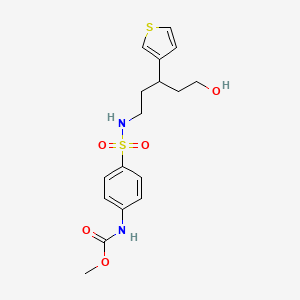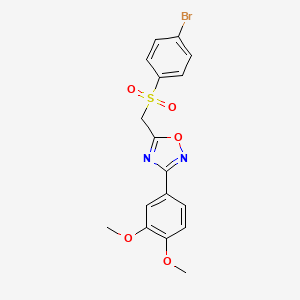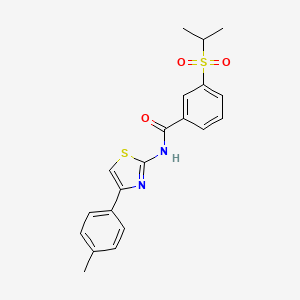
6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone, also known as CPHPQ, is a quinazolinone compound that has a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 262.61 g/mol. CPHPQ is a versatile compound that has been used in the synthesis of a variety of compounds, as well as in studies of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Properties
- A study on the synthesis of 6-bromo-3-hydroxy-2-methyl-4(3H)-quinazolinone, a related compound to 6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone, demonstrated its potential for creating antibacterial agents. The compound showed significant efficiency in antibacterial affinities, highlighting the relevance of this class of compounds in medicinal chemistry for combating bacterial infections (Badr, El-Sherief, & Mahmoud, 1980).
Chemical Sensors and Fluorescence Probes
- Quinazolinone derivatives, like 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone, have been utilized in developing sensitive optochemical sensors. These compounds can detect iron ions in pharmaceutical preparations, demonstrating their potential as chemical sensors in various scientific and industrial applications (Zhang et al., 2007).
- Another study showcased the use of 2-(2-hydroxyphenyl)-4(3H)-quinazolinone in creating fluorescent materials for sensing metal ions like Zn(2+) and Cd(2+), highlighting their application in environmental monitoring and analytical chemistry (Anthony, 2012).
Antioxidant and Anticancer Activities
- Research on 2-substituted quinazolin-4(3H)-ones, closely related to the target compound, revealed significant antioxidant properties. These findings are crucial for the development of new antioxidant agents in therapeutic and nutraceutical applications (Mravljak, Slavec, Hrast, & Sova, 2021).
- A study on 3-phenyl-4(3H)-quinazolinone derivatives showed notable cytotoxicity against cancer cell lines, suggesting the potential of such compounds, including 6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone, in developing anticancer medications (Gürsoy & Karalı, 2003).
Catalysis and Material Science
- Quinazolinones have been utilized in the development of efficient catalysts for the synthesis of various organic compounds, indicating their application in green chemistry and industrial catalysis (Dadgar & Kalkhorani, 2015).
Textile and Colorimetric Applications
- Novel quinazolinone-based reactive dyes have been synthesized for application in the textile industry, demonstrating the utility of these compounds in fabric dyeing and colorimetric studies (Patel & Patel, 2011; Patel & Patel, 2012).
Propiedades
IUPAC Name |
6-chloro-3-hydroxy-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-6-7-12-11(8-10)14(18)17(19)13(16-12)9-4-2-1-3-5-9/h1-8,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMMLCAGQVHQQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)

![2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371010.png)

![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide](/img/structure/B2371012.png)
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)

![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)
![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)
![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)


![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)